molecular formula C7H14N2O4 B3024324 Thr-Ala CAS No. 56217-50-6

Thr-Ala

Cat. No. B3024324
CAS RN: 56217-50-6
M. Wt: 190.2 g/mol
InChI Key: VPZKQTYZIVOJDV-LMVFSUKVSA-N
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Description

“Thr-Ala” refers to a dipeptide composed of the amino acids threonine (Thr) and alanine (Ala). It’s often studied in the context of a polymorphism in the type 2 deiodinase gene, which causes the substitution of threonine with alanine (p.Thr92Ala) at the protein level .


Molecular Structure Analysis

The molecular structure of “this compound” involves the specific arrangement of atoms in the threonine and alanine amino acids. The Thr92Ala polymorphism results in an altered molecular structure, leading to an accumulation of the protein in trans-Golgi and impaired catalytic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, average mass, and mono-isotopic mass. It also includes properties such as the number of hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area .

Scientific Research Applications

Antioxidant Properties and Therapeutic Uses

α-Lipoic acid (ALA), also known as thioctic acid, is an organosulfur component found in plants, animals, and humans. Its primary characteristic is its potent antioxidant potential. ALA has been utilized in various therapeutic contexts, notably in the treatment of diabetic polyneuropathy-associated pain and paresthesia. Its presence in mitochondria as a cofactor for pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes is critical in energy metabolism (Salehi et al., 2019).

Role in Central Nervous System Disorders

Thioctic acid has shown promise as a therapeutic agent in preventing and treating various pathologies related to an imbalance in the oxidoreductive status. Its potential to mitigate oxidative stress plays a significant role in addressing neurological disorders, particularly peripheral neuropathy characterized by chronic pain syndromes. Studies have documented the occurrence of microanatomical changes in the central nervous system as a result of peripheral nerve damage, which can be countered by antioxidant treatment, with (R+)-thioctic acid being the most effective (Innocent et al., 2011).

Efficacy in Burning Mouth Syndrome

ALA has been investigated for its efficacy in the treatment of Burning Mouth Syndrome (BMS). In clinical studies, it has shown significant improvements in the symptomatology of BMS, with up to two-thirds of patients receiving alpha-lipoic acid observing notable benefits (Femiano et al., 2008).

Mechanism of Action

Safety and Hazards

The safety data sheet for “Thr-Ala” suggests that it should be handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes . In case of accidental ingestion or inhalation, appropriate first aid measures should be taken .

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-3(7(12)13)9-6(11)5(8)4(2)10/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZKQTYZIVOJDV-LMVFSUKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315169
Record name L-Threonyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

56217-50-6
Record name L-Threonyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56217-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Threonyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threonylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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